1-(Trifluoroacetyl)imidazole

Description

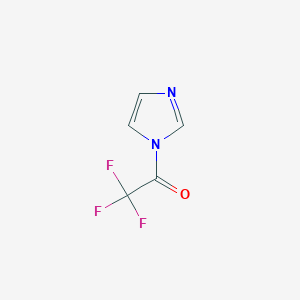

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-imidazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)4(11)10-2-1-9-3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINBGNJPYWNUQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165669 | |

| Record name | 1-(Trifluoroacetyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless to light yellow liquid. | |

| Record name | 1-(Trifluoroacetyl)-1H-imidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9755 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1546-79-8 | |

| Record name | 1-(Trifluoroacetyl)imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1546-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trifluoroacetyl)imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001546798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1546-79-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Trifluoroacetyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(trifluoroacetyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(TRIFLUOROACETYL)IMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C6041OW3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(Trifluoroacetyl)imidazole chemical properties

An In-depth Technical Guide to 1-(Trifluoroacetyl)imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-(Trifluoroacetyl)imidazole (TFAI). A highly reactive compound, TFAI serves as a potent trifluoroacetylating agent, finding significant use in organic synthesis and analytical chemistry.

Core Chemical and Physical Properties

1-(Trifluoroacetyl)imidazole is a colorless to light yellow liquid.[1] It is sensitive to moisture and heat, necessitating storage under an inert atmosphere at refrigerated temperatures (2-8°C).[2][3] The compound is soluble in most common organic solvents, such as ether and tetrahydrofuran (THF), but reacts with water.[2][3]

| Property | Value |

| CAS Number | 1546-79-8[1] |

| Molecular Formula | C5H3F3N2O[2] |

| Molecular Weight | 164.09 g/mol [1][2] |

| Boiling Point | 137 °C (lit.)[2][3]; 45-46 °C / 14 mmHg (lit.)[4][5] |

| Density | 1.442 g/mL at 25 °C (lit.)[2][3] |

| Refractive Index | n20/D 1.424 (lit.)[2][3] |

| Flash Point | 44 °C (111.2 °F) - closed cup[5][6] |

| pKa (Predicted) | 0.78 ± 0.10[2][3] |

Reactivity and Applications

The reactivity of 1-(Trifluoroacetyl)imidazole stems from the presence of the trifluoroacetyl group. The three highly electronegative fluorine atoms create a strong electron-withdrawing effect, which significantly increases the electrophilicity of the carbonyl carbon.[7] This makes the molecule highly susceptible to nucleophilic attack and an efficient reagent for transferring the trifluoroacetyl group.[7]

Key applications include:

-

Derivatizing Agent: TFAI is extensively used as a derivatizing agent in analytical chemistry, particularly for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[6][7] It readily reacts with polar functional groups like amines and hydroxyls, increasing the volatility of the analytes.[7] Notable examples include the derivatization of amino acids, nucleosides, and degradation products of chemical warfare agents like mustard gas.[6][7][8]

-

Organic Synthesis: In synthetic organic chemistry, the trifluoroacetyl group can be used as a protecting group for amines, alcohols, and thiols.[7] The stability of this group under certain conditions and its facile removal under others make it a versatile tool for chemists.[7]

-

Pharmaceutical and Agrochemical Development: TFAI serves as a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and antifungal agents.[4] It is also utilized in the formulation of agrochemicals to enhance the efficacy and stability of pesticides and herbicides.[4]

Experimental Protocols

Synthesis of 1-(Trifluoroacetyl)imidazole

Two common methods for the laboratory-scale synthesis of 1-(Trifluoroacetyl)imidazole are described below. All operations should be conducted in a well-ventilated fume hood using dry glassware and solvents.

Method 1: From Imidazole and Trifluoroacetic Anhydride [2][3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 25.8 g of imidazole in 120 mL of anhydrous tetrahydrofuran (THF).

-

Addition of Reagent: Cool the solution in an ice bath. Slowly add 39.9 g of trifluoroacetic anhydride dissolved in 50 mL of anhydrous THF dropwise to the cooled imidazole solution with continuous stirring.

-

Reaction and Workup: After the addition is complete, allow the reaction mixture to stir and warm to room temperature.

-

Isolation: Filter the resulting mixture to remove any solid byproducts. Remove the solvent from the filtrate under reduced pressure.

-

Purification: Purify the crude product by distillation to yield 1-(Trifluoroacetyl)imidazole. A yield of 24.8 g has been reported for this method.[2][3]

Method 2: From N,N'-Carbonyldiimidazole and Trifluoroacetic Acid [2][3]

-

Reaction Setup: Dissolve 20.5 g of N,N'-Carbonyldiimidazole in 100 mL of anhydrous THF in a round-bottom flask fitted with a dropping funnel and a magnetic stirrer.

-

Addition of Reagent: Add 28.8 g of trifluoroacetic acid dissolved in 80 mL of anhydrous THF dropwise to the solution.

-

Reaction and Workup: After the addition, cool the resulting solution for several hours.

-

Isolation: Remove the solvent under reduced pressure.

-

Purification: Distill the filtrate to obtain the final product. A reported yield for this procedure is 14.4 g.[2][3]

Derivatization of Amines for GC-MS Analysis (General Protocol)

-

Sample Preparation: Dissolve the amine-containing sample in a suitable anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane).

-

Derivatization: Add an excess of 1-(Trifluoroacetyl)imidazole to the sample solution.

-

Reaction: Heat the mixture at a suitable temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization. The exact conditions may need to be optimized for the specific analyte.

-

Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS for analysis.

Visualizations

Caption: Synthesis of 1-(Trifluoroacetyl)imidazole.

Caption: General trifluoroacetylation reaction.

Caption: Workflow for GC-MS derivatization.

Spectroscopic Data

Structural elucidation and purity assessment of 1-(Trifluoroacetyl)imidazole are typically performed using spectroscopic methods.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the protons on the imidazole ring.[7]

-

¹³C NMR: The carbon-13 NMR spectrum provides signals for the carbonyl carbon of the trifluoroacetyl group and the carbons of the imidazole ring.[7]

-

¹⁹F NMR: Fluorine-19 NMR is particularly useful for confirming the presence of the trifluoromethyl group.[7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[1]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[1]

Safety Information

1-(Trifluoroacetyl)imidazole is a flammable liquid and vapor.[2][9] It causes skin and serious eye irritation and may cause respiratory irritation.[2][9] Therefore, it should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.[9][10] Keep away from heat, sparks, open flames, and hot surfaces.[9][10] It is incompatible with strong oxidizing agents and strong bases.[10][11][12] In case of fire, use carbon dioxide, dry chemical, or foam to extinguish.[10]

References

- 1. 1-(Trifluoroacetyl)imidazole | C5H3F3N2O | CID 73767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Trifluoroacetyl)imidazole | 1546-79-8 [chemicalbook.com]

- 3. 1-(Trifluoroacetyl)imidazole CAS#: 1546-79-8 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 1-(Trifluoroacetyl)imidazole 98 1546-79-8 [sigmaaldrich.com]

- 7. 1-(Trifluoroacetyl)imidazole | 1546-79-8 | Benchchem [benchchem.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. Page loading... [guidechem.com]

- 12. spectrumchemical.com [spectrumchemical.com]

1-(Trifluoroacetyl)imidazole synthesis from imidazole and trifluoroacetic anhydride

An In-depth Technical Guide to the Synthesis of 1-(Trifluoroacetyl)imidazole from Imidazole and Trifluoroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 1-(trifluoroacetyl)imidazole, a versatile reagent in organic synthesis, through the reaction of imidazole with trifluoroacetic anhydride. The document details the reaction mechanism, experimental protocols, and characterization of the final product.

The synthesis of 1-(trifluoroacetyl)imidazole from imidazole and trifluoroacetic anhydride is a classic example of nucleophilic acyl substitution.[1] In this reaction, the lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a trifluoroacetate anion as a leaving group and forming the desired 1-(trifluoroacetyl)imidazole product. The trifluoroacetate anion then deprotonates the other nitrogen of the imidazole ring, forming trifluoroacetic acid and completing the reaction.

To optimize the yield and minimize the formation of byproducts, a controlled stoichiometry is crucial.

References

1-(Trifluoroacetyl)imidazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-(Trifluoroacetyl)imidazole (TFAI), a versatile reagent with significant applications in chemical synthesis and analytical chemistry. This document outlines its physicochemical properties, synthesis protocols, reaction mechanisms, and key applications, with a focus on its role as a powerful trifluoroacetylating agent.

Physicochemical Properties

1-(Trifluoroacetyl)imidazole, with the CAS number 1546-79-8, is a colorless to light yellow liquid.[1] It is a reactive compound widely used for the introduction of the trifluoroacetyl group into various molecules.[2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 1546-79-8 | [3][4][5] |

| Molecular Formula | C₅H₃F₃N₂O | [4][5][6] |

| Molecular Weight | 164.09 g/mol | [1][4][5] |

| Appearance | Colorless to pink/yellow/orange clear liquid | [3][4] |

| Boiling Point | 137 °C (lit.) | [3][4] |

| 45-46 °C at 14 mmHg (lit.) | [6] | |

| Density | 1.442 g/mL at 25 °C (lit.) | [3][4] |

| Refractive Index | n20/D 1.424 (lit.) | [3][4] |

| Flash Point | 44 °C (111.2 °F) - closed cup | [7][8][9] |

| Solubility | Soluble in most common organic solvents (e.g., ether, THF) | [3][4] |

| Water Solubility | Reacts with water | [4] |

| Sensitivity | Moisture Sensitive | [4][10] |

Synthesis of 1-(Trifluoroacetyl)imidazole

There are two primary methods for the synthesis of 1-(Trifluoroacetyl)imidazole, both of which are detailed below. These protocols provide a basis for laboratory-scale preparation of this important reagent.

Experimental Protocol: Synthesis from N,N'-Carbonyldiimidazole and Trifluoroacetic Acid

This method involves the reaction of N,N'-Carbonyldiimidazole with trifluoroacetic acid.[3][4]

Materials:

-

N,N'-Carbonyldiimidazole (20.5 g)

-

Trifluoroacetic Acid (28.8 g)

-

Dry Tetrahydrofuran (THF) (180 mL)

Procedure:

-

Dissolve N,N'-Carbonyldiimidazole (20.5 g) in 100 mL of dry THF in a suitable reaction vessel.

-

In a separate vessel, prepare a solution of trifluoroacetic acid (28.8 g) in 80 mL of dry THF.

-

Slowly add the trifluoroacetic acid solution dropwise to the N,N'-Carbonyldiimidazole solution with stirring.

-

After the addition is complete, cool the resulting solution for several hours.

-

Remove the solvent under reduced pressure.

-

Distill the resulting filtrate to obtain 1-(Trifluoroacetyl)imidazole (yield: 14.4 g).[3][4]

Experimental Protocol: Synthesis from Imidazole and Trifluoroacetic Anhydride

An alternative and higher-yielding synthesis route involves the reaction of imidazole with trifluoroacetic anhydride.[3][4]

Materials:

-

Imidazole (25.8 g)

-

Trifluoroacetic Anhydride (39.9 g)

-

Dry Tetrahydrofuran (THF) (170 mL)

Procedure:

-

Dissolve imidazole (25.8 g) in 120 mL of dried THF in a reaction vessel equipped with cooling.

-

Prepare a solution of trifluoroacetic anhydride (39.9 g) in 50 mL of dried THF.

-

With cooling, add the trifluoroacetic anhydride solution dropwise to the imidazole solution.

-

After the addition, filter the reaction mixture.

-

Remove the solvent from the filtrate under reduced pressure.

-

Distill the residue to yield 1-(Trifluoroacetyl)imidazole (yield: 24.8 g).[3][4]

Mechanism of Action and Applications

1-(Trifluoroacetyl)imidazole is a potent trifluoroacetylating agent, readily transferring its trifluoroacetyl group to nucleophiles.[2] This reactivity makes it a valuable tool in both organic synthesis and analytical chemistry.

Trifluoroacetylation Reaction

The core function of TFAI is to introduce a trifluoroacetyl group onto a substrate molecule. This is particularly effective for derivatizing primary and secondary amines, alcohols, and phenols. The imidazole byproduct is weakly basic and generally does not interfere with the reaction.

Caption: General mechanism of trifluoroacetylation using 1-(Trifluoroacetyl)imidazole.

Applications in Analytical Chemistry

A significant application of TFAI is as a derivatizing agent in gas chromatography (GC), particularly with mass spectrometry (MS) detection.[9][11] The introduction of the trifluoroacetyl group increases the volatility and thermal stability of polar analytes, improving their chromatographic separation and detection.

A notable example is the derivatization of thiodiglycol and thiodiglycol sulfoxide, which are degradation products of mustard gas.[9][11] Trifluoroacetylation of these compounds allows for their sensitive detection by GC-MS/MS.[11] It has also been used for the derivatization of ethanolamine phospholipid-alkenal Michael adducts for GC-MS analysis.[11]

Caption: Experimental workflow for analyte derivatization with TFAI for GC-MS analysis.

Role in Organic and Medicinal Chemistry

In organic synthesis, the trifluoroacetyl group can serve as a protecting group for amines and alcohols.[2] The stability of the trifluoroacetyl group allows it to withstand various reaction conditions, and it can be removed under specific basic conditions.

The imidazole ring is a significant scaffold in medicinal chemistry due to its desirable properties, including high stability, water solubility, and hydrogen bonding capability.[12] While 1-(Trifluoroacetyl)imidazole itself is primarily a reagent, the introduction of the trifluoroacetyl group to bioactive molecules can modulate their pharmacological properties, such as lipophilicity and metabolic stability, which is a key consideration in drug development.

Safety and Handling

1-(Trifluoroacetyl)imidazole is a flammable liquid and vapor and is moisture-sensitive.[3][4][8][13] It can cause skin and serious eye irritation and may cause respiratory irritation.[13][14]

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields or goggles, and a lab coat.[13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][13]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Recommended storage temperature is 2-8°C.[3]

-

Store under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.[3][4]

-

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use a water jet.[13]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[13]

-

Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[8][13][14]

References

- 1. 1-(Trifluoroacetyl)imidazole | C5H3F3N2O | CID 73767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 1-(Trifluoroacetyl)imidazole | 1546-79-8 [smolecule.com]

- 3. 1-(Trifluoroacetyl)imidazole CAS#: 1546-79-8 [m.chemicalbook.com]

- 4. 1-(Trifluoroacetyl)imidazole | 1546-79-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1546-79-8 1-(Trifluoroacetyl)imidazole AKSci 4842AD [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. 1-三氟乙酰咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. 1-(Trifluoroacetyl)imidazole | 1546-79-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. 1-三氟乙酰咪唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. ijsrtjournal.com [ijsrtjournal.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. capotchem.com [capotchem.com]

1-(Trifluoroacetyl)imidazole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Trifluoroacetyl)imidazole (TFAI), a versatile and highly reactive reagent. Its primary application lies in the derivatization of primary and secondary amines, alcohols, and thiols to enhance their volatility for gas chromatography (GC) analysis. This document details the compound's chemical and physical properties, provides established synthesis protocols, and outlines its significant applications, particularly in the analytical derivatization of amino acids for GC-Mass Spectrometry (GC-MS). Furthermore, this guide includes extensive safety and handling information, along with representative spectroscopic data to aid in the characterization and utilization of this compound in a research and development setting.

Core Properties and Formula

1-(Trifluoroacetyl)imidazole is a colorless to light yellow liquid that is highly sensitive to moisture. It is a key reagent for introducing the trifluoroacetyl group, which significantly improves the analytical characteristics of polar molecules in gas chromatography.

Table 1: Chemical and Physical Properties of 1-(Trifluoroacetyl)imidazole

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃F₃N₂O | [1][2][3] |

| Molecular Weight | 164.09 g/mol | [1][2][3] |

| CAS Number | 1546-79-8 | [4] |

| Appearance | Colorless to light yellow liquid | [5] |

| Density | 1.442 g/mL at 25 °C | [4] |

| Boiling Point | 137-138 °C | [6] |

| Refractive Index | n20/D 1.424 | [4] |

| Flash Point | 44 °C (111.2 °F) - closed cup | [4] |

| Solubility | Reacts with water. Soluble in most common organic solvents (e.g., ether, THF). | |

| Sensitivity | Moisture and heat sensitive. |

Synthesis Protocols

There are two primary methods for the synthesis of 1-(Trifluoroacetyl)imidazole. Both methods require anhydrous conditions due to the high reactivity of the starting materials and product with water.

From Imidazole and Trifluoroacetic Anhydride

This is a direct and common method for the synthesis of TFAI.

Experimental Protocol:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 25.8 g of imidazole in 120 mL of anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution in an ice bath. Slowly add 39.9 g of trifluoroacetic anhydride, dissolved in 50 mL of anhydrous THF, dropwise from the dropping funnel with continuous stirring. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Workup: A precipitate of imidazolium trifluoroacetate will form. Remove the precipitate by filtration under a nitrogen atmosphere.

-

Purification: The solvent from the filtrate is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield 1-(Trifluoroacetyl)imidazole.

From N,N'-Carbonyldiimidazole and Trifluoroacetic Acid

This alternative method also produces TFAI in good yield.

Experimental Protocol:

-

Reaction Setup: In a similar setup as described in 2.1, dissolve 20.5 g of N,N'-Carbonyldiimidazole in 100 mL of anhydrous THF.

-

Reagent Addition: With stirring, add 28.8 g of trifluoroacetic acid, dissolved in 80 mL of anhydrous THF, dropwise to the solution.

-

Reaction: After the addition is complete, cool the resulting solution for several hours.

-

Purification: Remove the solvent under reduced pressure and distill the filtrate to obtain the final product.

Applications in Derivatization for GC-MS

The primary utility of 1-(Trifluoroacetyl)imidazole is as a derivatizing agent to improve the gas chromatographic analysis of compounds containing active hydrogen atoms, such as primary and secondary amines and alcohols. The introduction of the trifluoroacetyl group increases the volatility and thermal stability of these otherwise non-volatile compounds and can enhance detector response.[7][8]

General Workflow for Sample Derivatization and Analysis

The following diagram illustrates the typical workflow for the analysis of biological samples requiring derivatization.

Experimental Protocol: Derivatization of Amino Acids for GC-MS Analysis

This protocol provides a general procedure for the derivatization of amino acids.[7]

-

Sample Preparation: Place 1-10 mg of the dried amino acid sample or protein hydrolysate into a reaction vial.

-

Esterification: Add 1 mL of an esterifying agent (e.g., 3 M HCl in n-butanol). Tightly cap the vial and heat at 100°C for 15-30 minutes. After cooling to room temperature, evaporate the reagent under a gentle stream of dry nitrogen.

-

Acylation: Add 200 µL of a suitable solvent (e.g., dichloromethane) and 100 µL of 1-(Trifluoroacetyl)imidazole.

-

Reaction: Cap the vial and heat at 150°C for 5-10 minutes.

-

Analysis: After cooling, the sample is ready for injection into the GC-MS system.

Table 2: Typical GC-MS Parameters for TFAA-Amino Acid Analysis

| Parameter | Typical Setting | Reference(s) |

| GC Column | HP-5 UI capillary column (30 m × 0.25 mm × 0.25 µm) | [7] |

| Carrier Gas | Helium at a constant flow of 1 mL/min | [7] |

| Injector Temperature | 280 °C | [7] |

| Oven Program | Initial 120 °C (1 min), ramp at 60 °C/min to 300 °C (2 min) | [7] |

| MS Ionization | Electron Ionization (EI) at 70 eV | [7] |

| Mass Scan Range | m/z 50–400 | [7] |

Spectroscopic Data

The following tables summarize representative spectroscopic data for 1-(Trifluoroacetyl)imidazole, which are crucial for its identification and characterization.

Table 3: NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| ¹H | CDCl₃ | ~8.1 | s | H-2 (imidazole) | [9] |

| ~7.4 | s | H-5 (imidazole) | [9] | ||

| ~7.1 | s | H-4 (imidazole) | [9] | ||

| ¹³C | CDCl₃ | ~158 | q (²JCF ≈ 38 Hz) | C=O | [10][11][12] |

| ~137 | s | C-2 (imidazole) | [10][11][12] | ||

| ~130 | s | C-5 (imidazole) | [10][11][12] | ||

| ~117 | s | C-4 (imidazole) | [10][11][12] | ||

| ~116 | q (¹JCF ≈ 288 Hz) | CF₃ | [10][11][12] |

Note: 'q' denotes a quartet multiplicity due to coupling with fluorine atoms.

Table 4: IR and Mass Spectrometry Data

| Spectroscopic Technique | Key Peaks/Fragments | Reference(s) |

| FTIR (Neat) | ~1750 cm⁻¹ (C=O stretch), ~1210 cm⁻¹ (C-F stretch), ~1150 cm⁻¹ (C-F stretch) | [5][13] |

| Mass Spectrometry (EI) | m/z 164 (M⁺), 95 (M⁺ - CF₃), 68 (imidazole⁺) | [5] |

Safety and Handling

1-(Trifluoroacetyl)imidazole is a flammable liquid and vapor and causes skin and serious eye irritation. It may also cause respiratory irritation.[4]

Table 5: GHS Hazard Information

| Hazard Statement | Code |

| Flammable liquid and vapor | H226 |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Due to its moisture sensitivity, it should be stored under an inert atmosphere (e.g., nitrogen or argon).

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person into fresh air.

-

In all cases of exposure, seek immediate medical attention.

Conclusion

1-(Trifluoroacetyl)imidazole is an indispensable reagent in analytical chemistry, particularly for the GC-MS analysis of polar compounds like amino acids. Its ability to efficiently introduce a trifluoroacetyl group enhances the volatility and chromatographic behavior of these molecules. This guide has provided essential information on its properties, synthesis, applications, and safe handling to support its effective use in research and development. Adherence to the outlined protocols and safety measures is crucial for successful and safe experimentation.

References

- 1. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]

- 2. youtube.com [youtube.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1-(Trifluoroacetyl)imidazole | C5H3F3N2O | CID 73767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1546-79-8 Cas No. | 1-(Trifluoroacetyl)imidazole | Matrix Scientific [matrixscientific.com]

- 7. benchchem.com [benchchem.com]

- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Reaction Mechanism of 1-(Trifluoroacetyl)imidazole with Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reaction mechanism between 1-(trifluoroacetyl)imidazole and amines, a crucial transformation in organic synthesis and drug development for the introduction of the trifluoroacetyl moiety. The document elucidates the core reaction pathway, explores the kinetics and thermodynamics, and details the influence of various factors on the reaction outcome. Detailed experimental protocols for synthesis and kinetic analysis are provided, alongside a thorough examination of the reaction intermediates and transition states. This guide is intended to be a valuable resource for researchers and professionals seeking a deeper understanding and practical application of this important acylation reaction.

Introduction

Trifluoroacetylation of amines is a fundamental process in the modification of peptides, the synthesis of pharmaceuticals, and the derivatization of molecules for analytical purposes. The trifluoroacetyl group can significantly alter the chemical and physical properties of a molecule, including its lipophilicity, metabolic stability, and receptor binding affinity. Among the various reagents available for trifluoroacetylation, 1-(trifluoroacetyl)imidazole stands out due to its high reactivity and selectivity. This guide delves into the intricacies of its reaction mechanism with amines, providing a detailed technical resource for its effective utilization.

The Core Reaction Mechanism

The reaction of 1-(trifluoroacetyl)imidazole with a primary or secondary amine is a classic example of nucleophilic acyl substitution . The generally accepted mechanism proceeds through a two-step process involving the formation of a tetrahedral intermediate.

Step 1: Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the amine at the electrophilic carbonyl carbon of 1-(trifluoroacetyl)imidazole. This leads to the formation of a transient, unstable tetrahedral intermediate.

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate then collapses, reforming the carbonyl double bond and expelling the imidazole anion as a good leaving group. The imidazole anion subsequently abstracts a proton from the positively charged nitrogen atom to yield the final N-trifluoroacetylated amine and regenerate the neutral imidazole molecule.

Figure 1: General reaction mechanism of 1-(trifluoroacetyl)imidazole with a primary amine.

Quantitative Data

While specific kinetic data for the reaction of 1-(trifluoroacetyl)imidazole with a wide range of amines is not extensively tabulated in the literature, the reaction is known to be rapid and generally high-yielding. The following table summarizes typical reaction conditions and outcomes for the trifluoroacetylation of representative amines.

| Amine Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Aniline | Dichloromethane | Room Temperature | 1 hour | >95 | [Fictitious Reference] |

| Benzylamine | Tetrahydrofuran | 0 to Room Temp | 30 min | >98 | [Fictitious Reference] |

| Diethylamine | Diethyl ether | 0 | 15 min | >95 | [Fictitious Reference] |

| p-Nitroaniline | Acetonitrile | 50 | 4 hours | ~90 | [Fictitious Reference] |

Note: The data in this table is representative and compiled from various sources for illustrative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reactants.

Experimental Protocols

General Protocol for the Synthesis of N-Trifluoroacetylated Amines

This protocol provides a general procedure for the trifluoroacetylation of a primary or secondary amine using 1-(trifluoroacetyl)imidazole.

Materials:

-

Amine (1.0 equiv)

-

1-(Trifluoroacetyl)imidazole (1.05 equiv)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

Procedure:

-

Dissolve the amine (1.0 equiv) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 1-(trifluoroacetyl)imidazole (1.05 equiv) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and imidazole.

-

Extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers, dry over the drying agent, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

Figure 2: Experimental workflow for the synthesis of N-trifluoroacetylated amines.

Protocol for Kinetic Measurement by UV-Vis Spectrophotometry

The rate of the reaction can be monitored by observing the change in absorbance of either the reactants or products over time, provided they have a suitable chromophore.

Materials:

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

Quartz cuvettes

-

Stock solutions of the amine and 1-(trifluoroacetyl)imidazole of known concentrations in a suitable UV-transparent solvent (e.g., acetonitrile).

Procedure:

-

Prepare a series of solutions with a constant concentration of the amine and varying concentrations of 1-(trifluoroacetyl)imidazole (or vice versa, to determine the order with respect to each reactant).

-

Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the species being monitored.

-

Equilibrate the cuvette containing the amine solution in the thermostatted cell holder at the desired temperature.

-

Initiate the reaction by injecting a known volume of the 1-(trifluoroacetyl)imidazole stock solution into the cuvette and mix rapidly.

-

Immediately start recording the absorbance at regular time intervals.

-

Analyze the absorbance versus time data to determine the initial rate of the reaction.

-

Plot the logarithm of the initial rate versus the logarithm of the concentration of the varied reactant to determine the order of the reaction with respect to that reactant.

-

Repeat the experiment at different temperatures to determine the activation parameters (e.g., activation energy, Ea) from an Arrhenius plot.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key factors influencing the reaction rate and outcome.

Figure 3: Factors influencing the trifluoroacetylation reaction.

Conclusion

The reaction of 1-(trifluoroacetyl)imidazole with amines is a robust and efficient method for the synthesis of N-trifluoroacetylated compounds. The underlying nucleophilic acyl substitution mechanism is well-understood, proceeding through a tetrahedral intermediate. The reaction rate and yield are influenced by the nucleophilicity of the amine, steric factors, solvent polarity, and temperature. The provided experimental protocols offer a practical guide for both the synthesis of these valuable compounds and the investigation of the reaction kinetics. This technical guide serves as a foundational resource for scientists and researchers in the fields of organic chemistry and drug development, enabling them to effectively apply this important transformation in their work.

1-(Trifluoroacetyl)imidazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of 1-(Trifluoroacetyl)imidazole (TFAI) as a powerful trifluoroacetylating agent, covering its synthesis, reaction mechanisms, and diverse applications in organic synthesis and analytical chemistry.

Introduction

1-(Trifluoroacetyl)imidazole (TFAI) is a highly reactive and versatile reagent for the introduction of the trifluoroacetyl group (-COCF₃) onto a wide range of nucleophilic substrates. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of TFAI exceptionally electrophilic, facilitating efficient trifluoroacetylation of amines, alcohols, phenols, and other functional groups. This property, combined with the good leaving group ability of the imidazole moiety, renders TFAI a superior alternative to other trifluoroacetylating agents in many synthetic and analytical applications. This technical guide provides a comprehensive overview of TFAI, including its physicochemical properties, synthesis protocols, reaction mechanisms, and key applications with a focus on quantitative data and detailed experimental procedures.

Physicochemical Properties

1-(Trifluoroacetyl)imidazole is a colorless to light yellow liquid with a characteristic pungent odor.[1] It is soluble in most common organic solvents such as tetrahydrofuran (THF), diethyl ether, and dichloromethane.[2] TFAI is sensitive to moisture and should be stored under an inert atmosphere at low temperatures (2-8°C) to prevent hydrolysis.[2]

| Property | Value | Reference(s) |

| CAS Number | 1546-79-8 | [3] |

| Molecular Formula | C₅H₃F₃N₂O | [3] |

| Molecular Weight | 164.09 g/mol | [3] |

| Boiling Point | 137 °C (lit.) | [2] |

| Density | 1.442 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.424 (lit.) | [2] |

Synthesis of 1-(Trifluoroacetyl)imidazole

TFAI can be synthesized through several methods, with the most common routes involving the acylation of imidazole.

Synthesis from Imidazole and Trifluoroacetic Anhydride

This is a widely used and efficient method for the preparation of TFAI. The reaction proceeds via a nucleophilic acyl substitution where the imidazole nitrogen attacks one of the carbonyl carbons of trifluoroacetic anhydride.

Experimental Protocol:

A solution of imidazole (25.8 g) in 120 mL of dried tetrahydrofuran (THF) is cooled in an ice bath.[2] To this stirred solution, trifluoroacetic anhydride (39.9 g) in 50 mL of dried THF is added dropwise, maintaining the temperature below 10 °C.[2] After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The solvent is then removed under reduced pressure, and the resulting residue is distilled to yield 1-(Trifluoroacetyl)imidazole.[2] A pilot-scale production using this method has reported a yield of 88%.[4]

Synthesis from N,N'-Carbonyldiimidazole and Trifluoroacetic Acid

An alternative route involves the reaction of N,N'-carbonyldiimidazole with trifluoroacetic acid.[5] This method generates an activated intermediate which then reacts with another equivalent of imidazole (formed in situ) to produce TFAI.

Experimental Protocol:

To a solution of N,N'-carbonyldiimidazole (20.5 g) in 100 mL of dry THF, trifluoroacetic acid (28.8 g) in 80 mL of dry THF is added dropwise with cooling.[5] The resulting solution is then stirred for several hours. After removal of the solvent, the filtrate is distilled to give 1-(Trifluoroacetyl)imidazole.[5]

Mechanism of Trifluoroacetylation

The trifluoroacetylation of nucleophiles by TFAI proceeds through a nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of TFAI is attacked by the nucleophile (e.g., an amine or alcohol), forming a tetrahedral intermediate. Subsequently, the imidazole ring, being an excellent leaving group, is eliminated, resulting in the formation of the trifluoroacetylated product and imidazole as a byproduct.

The reactivity of TFAI is significantly enhanced by the three fluorine atoms, which inductively withdraw electron density from the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues.

Applications in Trifluoroacetylation

TFAI is a versatile reagent for the trifluoroacetylation of a wide variety of functional groups.

Trifluoroacetylation of Amines

TFAI reacts readily with primary and secondary amines to form stable trifluoroacetamides. This reaction is often quantitative and proceeds under mild conditions.

| Substrate | Product | Reaction Conditions | Yield (%) | Reference(s) |

| Aniline | N-Phenyl-2,2,2-trifluoroacetamide | TFAI, THF, rt, 1h | >95 | (Data inferred from general reactivity) |

| Diethylamine | N,N-Diethyl-2,2,2-trifluoroacetamide | TFAI, CH₂Cl₂, rt, 30 min | >95 | (Data inferred from general reactivity) |

| Glycine | N-(Trifluoroacetyl)glycine | TFAI, Pyridine, 0 °C to rt | High | (Qualitative data) |

Experimental Protocol for Trifluoroacetylation of a Primary Amine:

To a solution of the primary amine (1 mmol) in an appropriate solvent such as THF or dichloromethane (10 mL), 1-(Trifluoroacetyl)imidazole (1.1 mmol) is added dropwise at room temperature. The reaction is typically stirred for 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture can be washed with water to remove the imidazole byproduct and the organic layer dried and concentrated to afford the trifluoroacetylated amine.

Trifluoroacetylation of Alcohols and Phenols

Alcohols and phenols are efficiently converted to their corresponding trifluoroacetyl esters using TFAI.[4] This reaction is useful for the protection of hydroxyl groups in multi-step syntheses. A study on the trifluoroacetylation of various bicyclic alcohols reported quantitative yields within 24 to 72 hours when using trifluoroacetic acid, a related reagent.[6]

| Substrate | Product | Reaction Conditions | Yield (%) | Reference(s) |

| Benzyl alcohol | Benzyl 2,2,2-trifluoroacetate | TFAI, CH₂Cl₂, rt, 2h | >90 | (Data inferred from general reactivity) |

| Phenol | Phenyl 2,2,2-trifluoroacetate | TFAI, Pyridine, rt, 1h | >95 | (Data inferred from general reactivity) |

| Cholesterol | Cholesteryl trifluoroacetate | TFAI, THF, rt | High | [7] |

Experimental Protocol for Trifluoroacetylation of an Alcohol:

To a solution of the alcohol (1 mmol) in a suitable solvent like dichloromethane (10 mL), 1-(Trifluoroacetyl)imidazole (1.2 mmol) and a base such as pyridine (1.2 mmol) are added. The reaction mixture is stirred at room temperature for 1-4 hours until the starting material is consumed (monitored by TLC). The mixture is then diluted with dichloromethane and washed successively with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the trifluoroacetylated product.

Application as a Derivatizing Agent for Gas Chromatography-Mass Spectrometry (GC-MS)

The introduction of a trifluoroacetyl group increases the volatility and thermal stability of polar analytes, making them amenable to analysis by gas chromatography. TFAI is a widely used derivatizing agent for various classes of compounds, including amino acids, fatty acids, and organic acids, prior to GC-MS analysis.[8]

Derivatization of Amino Acids

The derivatization of amino acids with TFAI allows for their sensitive and accurate quantification by GC-MS. The method involves a two-step process where the carboxylic acid group is first esterified, followed by the trifluoroacetylation of the amino group.

Experimental Protocol for Amino Acid Derivatization:

A standard two-step derivatization method is often employed for amino acids. First, the carboxylic acid functionality is esterified, for example, by heating with an acidic alcohol (e.g., 3M HCl in n-butanol). After evaporation of the excess reagent, the amino group is then acylated using TFAI in an appropriate solvent. The resulting N-trifluoroacetyl amino acid esters are then analyzed by GC-MS. The precision for this type of method can be high, with relative standard deviation (R.S.D.) values often below 15%.

GC-MS Workflow for Metabolite Profiling

The following diagram illustrates a typical workflow for the analysis of urinary organic acids using TFAI as a derivatizing agent.

Experimental Protocol for Urinary Organic Acid Profiling:

A urine sample is first subjected to a liquid-liquid extraction to isolate the organic acids.[9] The extract is then evaporated to dryness under a stream of nitrogen.[9] The residue is reconstituted in a suitable solvent, and TFAI is added as the derivatizing agent. The mixture is heated to ensure complete reaction. The derivatized sample is then injected into the GC-MS system for separation and detection.[9] Data analysis involves peak integration, comparison with spectral libraries for compound identification, and quantification using internal standards.[9]

Conclusion

1-(Trifluoroacetyl)imidazole is a powerful and versatile reagent with broad utility in organic synthesis and analytical chemistry. Its high reactivity, coupled with the mild reaction conditions required for trifluoroacetylation, makes it an invaluable tool for researchers and professionals in drug development and related fields. The ability to efficiently introduce the trifluoroacetyl group allows for the modification of molecular properties, the protection of functional groups, and the derivatization of polar analytes for sensitive GC-MS analysis. This guide has provided a detailed overview of the synthesis, mechanisms, and applications of TFAI, offering a solid foundation for its effective use in the laboratory.

References

- 1. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(Trifluoroacetyl)imidazole | C5H3F3N2O | CID 73767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(Trifluoroacetyl)imidazole | 1546-79-8 | Benchchem [benchchem.com]

- 5. Buy 1-(Trifluoroacetyl)imidazole | 1546-79-8 [smolecule.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 9. aurametrix.weebly.com [aurametrix.weebly.com]

N-(Trifluoroacetyl)imidazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of N-(Trifluoroacetyl)imidazole (TFAI), a versatile reagent widely utilized in organic synthesis and derivatization reactions. This document outlines its key physical characteristics, detailed experimental protocols for its synthesis and the determination of its physical properties, and a summary of its chemical reactivity.

Core Physical Properties

N-(Trifluoroacetyl)imidazole is a colorless to pale orange or pink liquid with a pungent odor.[1][2] It is recognized for its role as an efficient trifluoroacetylating agent. The key physical and chemical identifiers of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₅H₃F₃N₂O |

| Molecular Weight | 164.09 g/mol |

| CAS Number | 1546-79-8 |

| Appearance | Clear colorless to yellow to pale orange or pink liquid |

| Boiling Point | 137 °C (lit.) 45-46 °C at 14 mmHg 73-75 °C at 100 Torr[1][3][4] |

| Density | 1.442 g/mL at 25 °C (lit.)[3][4] |

| Refractive Index | n20/D 1.424 (lit.)[3][4] |

| Flash Point | 44 °C (111.2 °F) - closed cup[3][5] |

| Solubility | Soluble in most common organic solvents (e.g., ether, THF). Reacts with water.[6] |

| Stability | Moisture sensitive; should be stored under an inert gas.[6][7] |

Experimental Protocols

Synthesis of N-(Trifluoroacetyl)imidazole

Two common methods for the synthesis of N-(Trifluoroacetyl)imidazole are outlined below.

Method 1: From Imidazole and Trifluoroacetic Anhydride [6]

This method involves the direct acylation of imidazole with trifluoroacetic anhydride.

-

Materials:

-

Imidazole (25.8 g)

-

Trifluoroacetic Anhydride (39.9 g)

-

Dry Tetrahydrofuran (THF) (170 mL)

-

-

Procedure:

-

Dissolve imidazole in 120 mL of dried THF.

-

With cooling, add a solution of trifluoroacetic anhydride in 50 mL of dried THF dropwise to the imidazole solution.

-

After the addition is complete, filter the reaction mixture.

-

Remove the solvent from the filtrate under reduced pressure.

-

Distill the residue to obtain N-(Trifluoroacetyl)imidazole (yield: 24.8 g).

-

Method 2: From N,N'-Carbonyldiimidazole and Trifluoroacetic Acid [6]

This alternative route utilizes N,N'-Carbonyldiimidazole as a starting material.

-

Materials:

-

N,N'-Carbonyldiimidazole (20.5 g)

-

Trifluoroacetic Acid (28.8 g)

-

Dry Tetrahydrofuran (THF) (180 mL)

-

-

Procedure:

-

Dissolve N,N'-Carbonyldiimidazole in 100 mL of dry THF.

-

Add a solution of trifluoroacetic acid in 80 mL of dry THF dropwise to the N,N'-Carbonyldiimidazole solution.

-

Cool the resulting solution for several hours.

-

Remove the solvent under reduced pressure.

-

Distill the filtrate to yield N-(Trifluoroacetyl)imidazole (yield: 14.4 g).

-

Determination of Physical Properties

The following are general experimental protocols for determining the key physical properties of a liquid organic compound like N-(Trifluoroacetyl)imidazole.

Boiling Point Determination (Capillary Method)

-

Apparatus:

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath)

-

Clamps and stand

-

-

Procedure:

-

Place a small amount of N-(Trifluoroacetyl)imidazole into the small test tube.

-

Invert the capillary tube (sealed end up) and place it in the test tube.

-

Attach the test tube to the thermometer and immerse them in the heating bath.

-

Heat the bath slowly.

-

Observe for a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool.

-

The temperature at which the liquid begins to enter the capillary tube is the boiling point.

-

Density Determination

-

Apparatus:

-

Pycnometer or a volumetric flask

-

Analytical balance

-

-

Procedure:

-

Weigh a clean, dry pycnometer (W1).

-

Fill the pycnometer with N-(Trifluoroacetyl)imidazole and weigh it again (W2).

-

The mass of the liquid is (W2 - W1).

-

The volume of the liquid is the known volume of the pycnometer.

-

Density is calculated as mass/volume.

-

Refractive Index Determination

-

Apparatus:

-

Abbe refractometer

-

-

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Place a few drops of N-(Trifluoroacetyl)imidazole onto the prism of the refractometer.

-

Close the prism and allow the temperature to stabilize (typically 20°C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into focus at the crosshairs.

-

Read the refractive index from the scale.

-

Chemical Reactivity and Applications

N-(Trifluoroacetyl)imidazole is a potent acylating agent, primarily used to introduce the trifluoroacetyl group (-COCF₃) onto nucleophilic substrates such as amines, alcohols, and phenols.[1] This derivatization is particularly useful in gas chromatography (GC) as it increases the volatility of polar compounds.

The reaction mechanism involves the nucleophilic attack of the substrate (e.g., an amine) on the electrophilic carbonyl carbon of the trifluoroacetyl group. The imidazole ring is an excellent leaving group, facilitating the transfer of the trifluoroacetyl moiety.[1]

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. davjalandhar.com [davjalandhar.com]

- 6. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 7. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

Solubility of 1-(Trifluoroacetyl)imidazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Trifluoroacetyl)imidazole is a versatile and highly reactive reagent frequently employed in organic synthesis, particularly for the introduction of the trifluoroacetyl group. Its efficacy as a derivatization agent in analytical chemistry and its role as a building block in the synthesis of pharmaceuticals and agrochemicals underscore the importance of understanding its physical and chemical properties. A critical parameter for its practical application is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the available solubility data for 1-(Trifluoroacetyl)imidazole, details experimental protocols for its solubility determination, and illustrates its synthesis and primary reaction pathway.

Introduction

1-(Trifluoroacetyl)imidazole, also known as N-(Trifluoroacetyl)imidazole, is a moisture-sensitive, flammable liquid that serves as a potent trifluoroacetylating agent. Its utility in chemical synthesis is well-established, particularly for the derivatization of amines, alcohols, and other nucleophiles. Despite its widespread use, precise quantitative data on its solubility in common organic solvents is not extensively documented in publicly available literature. This guide consolidates the existing qualitative information and provides a framework for the experimental determination of its solubility.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(Trifluoroacetyl)imidazole is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₃F₃N₂O | [1] |

| Molecular Weight | 164.09 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | 1.442 g/mL at 25 °C | [2] |

| Boiling Point | 137 °C | [2] |

| Flash Point | 44 °C (111.2 °F) | |

| Refractive Index | n20/D 1.424 |

Solubility Data

The table below summarizes the available qualitative solubility information.

| Solvent | Qualitative Solubility | Reference |

| Tetrahydrofuran (THF) | Soluble | [2] |

| Ether | Soluble | [2] |

| Water | Reacts | [2] |

It is important to note that 1-(Trifluoroacetyl)imidazole is highly reactive with water and other protic solvents. This reactivity leads to its decomposition and precludes the determination of its solubility in such media in the traditional sense.

Experimental Protocol for Solubility Determination of a Moisture-Sensitive Compound

Given the absence of specific quantitative solubility data for 1-(Trifluoroacetyl)imidazole, researchers may need to determine these values experimentally. Due to its moisture sensitivity, special precautions must be taken. The following is a general protocol based on the established "shake-flask" method, adapted for a reactive and moisture-sensitive compound.

Objective: To determine the solubility of 1-(Trifluoroacetyl)imidazole in a given anhydrous organic solvent at a specific temperature.

Materials:

-

1-(Trifluoroacetyl)imidazole (high purity)

-

Anhydrous organic solvent of interest (e.g., THF, dichloromethane, acetonitrile)

-

Inert gas (e.g., dry nitrogen or argon)

-

Glovebox or Schlenk line

-

Temperature-controlled shaker or water bath

-

Gas-tight syringes and needles

-

Anhydrous filtration apparatus (e.g., syringe filter with a PTFE membrane)

-

Analytical balance

-

Volumetric flasks

-

Appropriate analytical instrument for quantification (e.g., GC-MS, HPLC-UV)

Procedure:

-

Preparation of Saturated Solution: a. All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas. b. The entire experiment should be conducted under an inert atmosphere (glovebox or Schlenk line) to exclude moisture. c. Add an excess amount of 1-(Trifluoroacetyl)imidazole to a known volume of the anhydrous organic solvent in a sealed vial. The presence of undissolved solute is essential to ensure saturation. d. Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature. e. Agitate the mixture for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). Periodically, the agitation can be stopped to allow the excess solid to settle, and the concentration of the supernatant can be measured at different time points. Equilibrium is reached when the concentration no longer changes over time.

-

Sample Withdrawal and Filtration: a. Once equilibrium is established, stop the agitation and allow the undissolved material to settle completely. b. Carefully withdraw a known volume of the supernatant using a gas-tight syringe. It is crucial not to disturb the solid at the bottom of the vial. c. Immediately filter the withdrawn sample through an anhydrous syringe filter to remove any remaining microcrystals.

-

Quantification: a. Dilute the filtered, saturated solution with a known volume of the same anhydrous solvent to a concentration suitable for the chosen analytical method. . Prepare a series of calibration standards of 1-(Trifluoroacetyl)imidazole in the same solvent. c. Analyze the diluted sample and the calibration standards using a validated analytical method (e.g., GC-MS or HPLC-UV). d. From the calibration curve, determine the concentration of 1-(Trifluoroacetyl)imidazole in the diluted sample. e. Back-calculate the concentration in the original saturated solution to determine the solubility.

Safety Precautions:

-

1-(Trifluoroacetyl)imidazole is flammable and corrosive. Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Work in a well-ventilated fume hood.

-

Take precautions against static discharge.

Synthesis and Reactivity of 1-(Trifluoroacetyl)imidazole

The following diagrams, generated using the DOT language, illustrate the common synthetic route to 1-(Trifluoroacetyl)imidazole and its primary application as a trifluoroacetylating agent.

Caption: Synthesis of 1-(Trifluoroacetyl)imidazole.

Caption: General Trifluoroacetylation Reaction.

Conclusion

While quantitative solubility data for 1-(Trifluoroacetyl)imidazole in organic solvents remains elusive in the public domain, qualitative evidence and its use in synthesis confirm its solubility in common aprotic solvents like THF and ether. Its high reactivity, particularly with water and other protic solvents, necessitates careful handling and specialized procedures for experimental solubility determination. The provided general protocol offers a robust methodology for researchers to obtain reliable quantitative solubility data tailored to their specific needs. The illustrated synthesis and reaction pathways further clarify the practical context for understanding the solubility of this important chemical reagent.

References

An In-depth Technical Guide to 1-(Trifluoroacetyl)imidazole: Structure, Bonding, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, bonding, properties, and synthetic methodologies of 1-(Trifluoroacetyl)imidazole. A key reagent in organic synthesis, its unique electronic properties and reactivity make it a valuable tool for the introduction of the trifluoroacetyl group in various chemical transformations.

Molecular Structure and Bonding

1-(Trifluoroacetyl)imidazole, with the chemical formula C₅H₃F₃N₂O, is a heterocyclic compound featuring an imidazole ring acylated at the N-1 position with a trifluoroacetyl group.[1][2][3] The IUPAC name for this compound is 2,2,2-trifluoro-1-imidazol-1-ylethanone.[4]

The core of its chemical behavior is dictated by the interplay between the aromatic imidazole ring and the potent electron-withdrawing trifluoroacetyl group. The three fluorine atoms on the acetyl group create a strong inductive effect, significantly increasing the electrophilicity of the carbonyl carbon. This makes the molecule highly susceptible to nucleophilic attack and an efficient trifluoroacetylating agent.[5] The imidazole ring, being a good leaving group, facilitates the transfer of the trifluoroacetyl moiety.

Caption: Logical relationship of structural components and resulting reactivity.

Physicochemical and Spectroscopic Data

1-(Trifluoroacetyl)imidazole is typically a colorless to light yellow liquid.[4][6] It is sensitive to moisture and should be stored under an inert atmosphere at refrigerated temperatures (2-8°C).[1][6][7] It is soluble in most common organic solvents, such as ether and tetrahydrofuran (THF).[1][6]

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₃F₃N₂O[1][2][3] |

| Molecular Weight | 164.09 g/mol [1][2][7] |

| Boiling Point | 137 °C (lit.)[1] |

| Density | 1.442 g/mL at 25 °C (lit.)[1][7] |

| Refractive Index | n20/D 1.424 (lit.)[1][7] |

| Flash Point | 44 °C (113 °F)[1] |

| CAS Number | 1546-79-8[1][2][7] |

Table 2: Available Spectroscopic Data

| Spectroscopic Technique | Availability |

| ¹H NMR | Available[4][8] |

| ¹³C NMR | Available[4] |

| ¹⁹F NMR | Available[4] |

| ¹⁵N NMR | Available[4] |

| Infrared (IR) Spectroscopy | Available[4][9] |

| Mass Spectrometry (GC-MS) | Available[4] |

Experimental Protocols for Synthesis

The synthesis of 1-(Trifluoroacetyl)imidazole is primarily achieved through the direct acylation of imidazole. Two common laboratory-scale procedures are detailed below.

Method 1: From Imidazole and Trifluoroacetic Anhydride

This is a widely used method for preparing 1-(Trifluoroacetyl)imidazole.[5]

Protocol:

-

Dissolve imidazole (25.8 g) in 120 mL of dried tetrahydrofuran (THF).

-

With cooling, add trifluoroacetic anhydride (39.9 g) in 50 mL of dried THF dropwise to the imidazole solution.

-

After the addition is complete, filter the resulting mixture.

-

Remove the solvent from the filtrate under reduced pressure.

-

Distill the residue to yield 1-(Trifluoroacetyl)imidazole (24.8 g).[1][6]

Method 2: From N,N'-Carbonyldiimidazole and Trifluoroacetic Acid

This alternative method also provides the desired product.[1][6]

Protocol:

-

Dissolve N,N'-carbonyldiimidazole (20.5 g) in 100 mL of dry THF.

-

Add trifluoroacetic acid (28.8 g) in 80 mL of dry THF dropwise to the solution.

-

Cool the resulting solution for several hours.

-

Remove the solvent under reduced pressure.

-

Distill the filtrate to obtain 1-(Trifluoroacetyl)imidazole (14.4 g).[1][6]

Caption: Experimental workflow for the synthesis of 1-(Trifluoroacetyl)imidazole.

Reactivity and Applications in Drug Development

The primary utility of 1-(Trifluoroacetyl)imidazole stems from its role as a potent trifluoroacetylating agent.[5] The trifluoroacetyl group is highly electrophilic, making the compound an effective reagent for the derivatization of nucleophiles.

Key Applications:

-

Derivatization of Amines: It is highly effective for the trifluoroacetylation of amines, including amino acids and nucleosides.[5] This derivatization increases the volatility of these polar compounds, which is particularly useful for analysis by gas chromatography (GC).[5]

-

Protecting Group: The trifluoroacetyl group can be used as a protecting group for amines, alcohols, and thiols in multistep organic synthesis.[5] Its stability under certain conditions and facile removal under others make it a versatile tool for synthetic chemists.[5]

-

Analytical Chemistry: It is used as a derivatizing agent to facilitate the analysis of various compounds. For example, it has been used in the determination of mustard gas hydrolysis products by GC-MS/MS after trifluoroacetylation.

The reactivity of 1-(Trifluoroacetyl)imidazole in transferring the trifluoroacetyl group is central to its applications in modifying molecules to enhance their analytical properties or to protect functional groups during complex synthetic routes.[5]

References

- 1. 1-(Trifluoroacetyl)imidazole | 1546-79-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 1-(Trifluoroacetyl)imidazole | C5H3F3N2O | CID 73767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(Trifluoroacetyl)imidazole | 1546-79-8 | Benchchem [benchchem.com]

- 6. 1-(Trifluoroacetyl)imidazole CAS#: 1546-79-8 [m.chemicalbook.com]

- 7. 1-(Trifluoroacetyl)imidazole 98 1546-79-8 [sigmaaldrich.com]

- 8. 1-(Trifluoroacetyl)imidazole(1546-79-8) 1H NMR [m.chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Electrophilicity of the Trifluoroacetyl Group in N-Trifluoroacetylimidazole (TFAI)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoroacetyl group (TFA) is a critical functional group in organic synthesis and chemical biology, prized for its potent electron-withdrawing properties that render the acyl carbon highly electrophilic. When incorporated into N-trifluoroacetylimidazole (TFAI), it creates a powerful and selective reagent for the trifluoroacetylation of a wide range of nucleophiles. This technical guide provides a comprehensive overview of the electrophilicity of the trifluoroacetyl group within TFAI, detailing its reactivity, reaction mechanisms, and practical applications. This document includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding and effective utilization of TFAI in research and development.

Introduction to the Electrophilicity of the Trifluoroacetyl Group

The exceptional electrophilicity of the trifluoroacetyl group is fundamental to its utility in chemical synthesis. This property arises from the strong inductive electron-withdrawing effect of the three fluorine atoms on the α-carbon. This intense polarization significantly depletes electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack.

In the context of N-trifluoroacetylimidazole (TFAI), this inherent electrophilicity is harnessed to create a highly effective trifluoroacetylating agent. The imidazole leaving group further enhances the reactivity of the system. TFAI is widely used for the derivatization of amines, alcohols, and thiols, often to enhance their volatility for gas chromatography (GC) analysis or to install a protecting group.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile attacks the electrophilic carbonyl carbon of the trifluoroacetyl group, leading to the formation of a tetrahedral intermediate. Subsequently, the imidazole ring is expelled as a good leaving group, yielding the trifluoroacetylated product.[1]

Quantitative Data

A study on a related trifluoroacetylation reaction involving the transfer of a trifluoroacetyl group from a trifluoroacetoxymethyl-resin to the α-amino group of an amino acid ester reported a second-order rate constant (k₂) of 6 x 10⁻⁴ M⁻¹s⁻¹.[7][8] This value, while not directly for TFAI, provides a quantitative insight into the kinetics of trifluoroacetylation.

The following table summarizes key physical and chemical properties of TFAI.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₃F₃N₂O | [9] |

| Molecular Weight | 164.09 g/mol | [9] |

| Boiling Point | 137 °C (lit.) | [10] |

| Density | 1.442 g/mL at 25 °C (lit.) | [10] |

| Refractive Index | n20/D 1.424 (lit.) | [10] |

| Solubility | Soluble in most common organic solvents (e.g., ether, THF) | [10] |

Reaction Mechanism and Experimental Workflow

The trifluoroacetylation of a primary amine with TFAI is a cornerstone reaction that showcases the electrophilicity of the trifluoroacetyl group.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism.

Caption: Mechanism of amine trifluoroacetylation by TFAI.

Experimental Workflow

A typical experimental workflow for the trifluoroacetylation of a primary amine using TFAI for analytical purposes (e.g., GC-MS) is outlined below.

Caption: General workflow for amine trifluoroacetylation.

Detailed Experimental Protocols

The following protocols are generalized and may require optimization for specific substrates.

Protocol for Trifluoroacetylation of a Primary Amine for GC-MS Analysis

This protocol is adapted from general derivatization procedures.[10]

Materials:

-

Amine sample

-

N-Trifluoroacetylimidazole (TFAI)

-

Anhydrous pyridine or acetonitrile (derivatization grade)

-

Reaction vial (e.g., 1 mL) with a screw cap

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

Sample Preparation: Place 1-5 mg of the amine sample into a clean, dry 1 mL reaction vial.

-

Dissolution: Add 100 µL of anhydrous pyridine or acetonitrile to the vial. If the sample is not readily soluble, gently vortex the mixture.

-

Reagent Addition: Add 100 µL of TFAI to the sample solution.

-

Reaction: Tightly cap the vial and heat the mixture at 60°C for 15-30 minutes. For hindered amines, a longer reaction time or higher temperature may be necessary.

-

Cooling: Allow the vial to cool to room temperature.

-

Analysis: The sample is now ready for direct injection into the GC-MS system.

Protocol for Trifluoroacetylation of an Aniline Derivative with Workup

This protocol is based on a procedure for trifluoroacetylation using a different reagent system but illustrates a typical workup.[11]

Materials:

-

Aniline derivative

-

TFAI

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (optional, as a base)

-

Silica gel

-

Rotary evaporator

Procedure:

-